molecular formula C20H19N3O4S2 B2685491 (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE CAS No. 865592-42-3

(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B2685491
CAS No.: 865592-42-3
M. Wt: 429.51
InChI Key: AITCMLMDHWJDMJ-RMKNXTFCSA-N
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Description

(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a morpholine sulfonyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The morpholine sulfonyl group is then introduced via sulfonylation, using reagents such as chlorosulfonic acid or sulfonyl chlorides. Finally, the phenylprop-2-enamide moiety is attached through a condensation reaction with an appropriate amide or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the morpholine sulfonyl group can participate in nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

(E)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c24-19(9-6-15-4-2-1-3-5-15)22-20-21-17-8-7-16(14-18(17)28-20)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITCMLMDHWJDMJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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